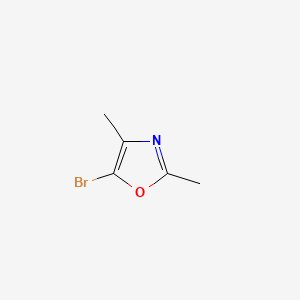

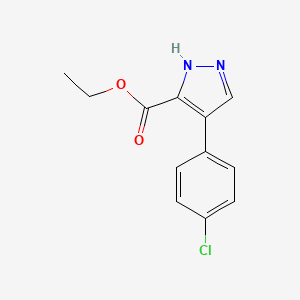

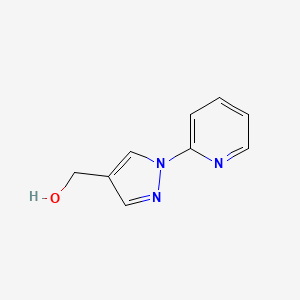

![molecular formula C5H10ClN3 B599133 2,3,5,6-四氢-1H-咪唑并[1,2-a]咪唑盐酸盐 CAS No. 120267-00-7](/img/structure/B599133.png)

2,3,5,6-四氢-1H-咪唑并[1,2-a]咪唑盐酸盐

描述

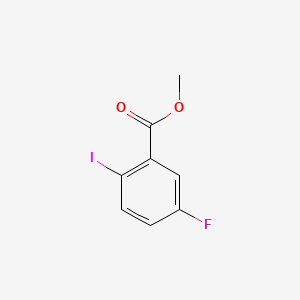

2,3,5,6-tetrahydro-1H-imidazo[1,2-a]imidazole hydrochloride is a chemical compound used in scientific research and pharmaceuticals . It is a hydrochloride salt of a heterocyclic compound that contains an imidazo[1,2-a]imidazole skeleton .

Molecular Structure Analysis

The molecular structure of 2,3,5,6-tetrahydro-1H-imidazo[1,2-a]imidazole hydrochloride is represented by the InChI code:1S/C5H9N3.ClH/c1-3-8-4-2-7-5(8)6-1;/h1-4H2,(H,6,7);1H . Physical And Chemical Properties Analysis

The physical and chemical properties of 2,3,5,6-tetrahydro-1H-imidazo[1,2-a]imidazole hydrochloride include its molecular weight of 147.61 . It is a white or colorless solid that is highly soluble in water and other polar solvents .科学研究应用

Neuroscience Research

This compound has shown potential in the study of neurological disorders and central nervous system diseases . Its structure allows it to interact with various neurotransmitter systems, which can be useful for understanding the pathophysiology of neurological conditions and potentially offering therapeutic targets.

Pharmacology

In pharmacology, 2,3,5,6-tetrahydro-1H-imidazo[1,2-a]imidazole hydrochloride is explored for its therapeutic applications. It may serve as a lead compound for the development of new drugs, especially those targeting neurological pathways .

Biochemistry

Biochemically, this compound can be used to study enzyme reactions involving imidazole groups. It can act as a substrate or inhibitor in enzymatic assays, helping to elucidate the mechanisms of enzyme function .

Medicinal Chemistry

In medicinal chemistry, the compound’s imidazole ring makes it a valuable scaffold for drug design. It can be modified to enhance its pharmacokinetic properties or to create derivatives with specific biological activities .

Organic Synthesis

2,3,5,6-tetrahydro-1H-imidazo[1,2-a]imidazole hydrochloride: is also important in organic synthesis. It can be used as a building block for the synthesis of more complex molecules, including natural products and pharmaceuticals .

Chemical Engineering

From a chemical engineering perspective, this compound’s stability and reactivity make it suitable for process development and optimization studies. It can be used to test new synthetic routes or to improve existing manufacturing processes .

安全和危害

属性

IUPAC Name |

2,3,5,6-tetrahydro-1H-imidazo[1,2-a]imidazole;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9N3.ClH/c1-3-8-4-2-7-5(8)6-1;/h1-4H2,(H,6,7);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GGORMDKHCGIIFN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN2CCN=C2N1.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

147.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,3,5,6-tetrahydro-1H-imidazo[1,2-a]imidazole hydrochloride | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

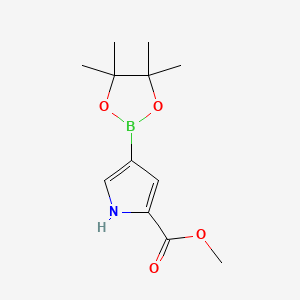

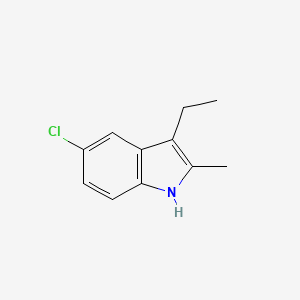

![(2S)-2-acetamido-N-[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S,3R)-1-amino-3-hydroxy-1-oxobutan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]-5-(diaminomethylideneamino)pentanamide](/img/structure/B599068.png)